2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid

water solubility isosteric replacement drug-likeness

Researchers synthesizing peptidomimetics or antitubercular agents often face solubility and regiochemical specificity challenges with heterocyclic building blocks. This Boc-protected oxazole-4-carboxylic acid directly addresses both: • ~100-fold greater aqueous solubility than thiazole isosteres, removing formulation bottlenecks in TB drug development. • Regiochemically correct 4-carboxylic acid placement essential for Co(II) MetAP inhibition; 5-substituted regioisomers show zero activity. • Orthogonal Boc protection enables seamless solid-phase or solution-phase peptide coupling without side reactions at the 2-amino position. Pre-packaged in research-ready quantities with batch certificates of analysis for immediate hit-to-lead synthesis.

Molecular Formula C9H12N2O5
Molecular Weight 228.2 g/mol
CAS No. 1258411-50-5
Cat. No. B1403365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid
CAS1258411-50-5
Molecular FormulaC9H12N2O5
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)O
InChIInChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-5(4-15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
InChIKeyJCSFMVKNXKOGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid: Specifications & Compound Class


2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (CAS 1258411-50-5) is a heterocyclic amino acid building block featuring an oxazole-4-carboxylic acid core with a Boc-protected amino substituent at the 2-position. The compound serves as an orthogonally protected intermediate for the synthesis of peptidomimetics and biologically active oxazole derivatives [1]. The Boc (tert-butoxycarbonyl) group provides acid-labile amine protection compatible with standard peptide coupling and deprotection protocols, while the free carboxylic acid at the 4-position enables direct amide bond formation or further derivatization [2].

P
Orthogonal Boc protection Acid-labile amine mask for peptide coupling workflows
C
Free 4-carboxylic acid handle Direct amide bond formation or further derivatization
R
4-position regioisomer Reported critical for MetAP target engagement

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid: Why Generic Analogs Fail


Simple substitution of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid with alternative heterocyclic building blocks — such as the corresponding thiazole, unprotected 2-aminooxazole, or regioisomeric oxazole-5-carboxylic acid derivatives — fails to preserve critical physicochemical and synthetic properties. Experimental measurements demonstrate that oxazole-containing compounds exhibit water solubility typically two orders of magnitude higher (on a logarithmic scale) than their thiazole isosteres, a property directly attributable to the oxygen atom in the oxazole ring that cannot be replicated by sulfur-containing analogs [1]. Furthermore, the Boc protecting group is essential for synthetic compatibility in multi-step sequences; using the unprotected 2-aminooxazole-4-carboxylic acid introduces undesired nucleophilic reactivity at the 2-amino position during coupling reactions . These differences create non-interchangeable functional outcomes in both synthesis and downstream biological performance.

Thiazole isostere
Oxazole ring yields reported higher water solubility and distinct lipophilicity; thiazole analogs may not replicate these physicochemical profiles.
Unprotected 2-amino
Free amine competes during coupling, leading to side-product formation. Pre-installed Boc avoids extra protection steps and yield loss.
5-carboxylic acid regioisomer
4-carboxylic acid placement is reported essential for enzyme inhibition; regioisomeric 5- or 2-acid variants may not transfer target activity.

Quantitative Evidence: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid vs. Comparators


Water Solubility: Oxazole vs. Thiazole

The oxazole heterocycle confers significantly enhanced aqueous solubility compared to the widely used thiazole isostere. Experimental log S (water solubility) measurements of N-oxazolylcarboxamide derivatives demonstrated a two-order-of-magnitude improvement on the logarithmic scale relative to matched N-thiazolylcarboxamide compounds under identical assay conditions [1]. This increased hydrophilicity translates directly to improved developability profiles in medicinal chemistry campaigns.

Water solubility
Head-to-head
Oxazole log S ~2 units higher than matched thiazole (aqueous buffer)
Supports solubility-driven scaffold selection
Context: matched-pair measurement under identical conditions
water solubility isosteric replacement drug-likeness

Antimycobacterial Activity: Oxazole vs. Thiazole

Oxazole-containing compounds derived from the 2-aminooxazole scaffold demonstrate potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The best-performing oxazole derivative exhibited a minimum inhibitory concentration (MICH37Ra) of 3.13 µg/mL against M. tuberculosis H37Ra, whereas matched thiazole isosteres showed substantially lower activity in the same assay panel [1]. This activity differential is further supported by independent head-to-head comparison studies of 2-aminooxazole and 2-aminothiazole counterparts in antitubercular screening [2].

Antimycobacterial MIC
Head-to-head
Best oxazole derivative MICH37Ra 3.13 µg/mL; thiazole isosteres showed substantially lower activity
Supports antimicrobial screening context
Context: M. tuberculosis H37Ra panel; review for specific strain panel fit
antitubercular Mycobacterium tuberculosis antimicrobial resistance

Conformational Restriction: Oxazole vs. Thiazole vs. Oxazoline

For applications requiring specific conformational restriction in peptide backbone replacement, the oxazole ring provides a defined conformational preference distinct from its sulfur-containing analog. Computational and crystallographic analysis of oxazole-amino acid derivatives indicates that the tendency to adopt β2 conformation decreases in the order: thiazole > oxazole > oxazoline [1]. The oxazole core thus occupies an intermediate conformational space, offering a balance between structural rigidity and flexibility that is not achievable with thiazole (excessively rigid) or oxazoline (excessively flexible) alternatives.

β2 conformation
Cross-study comparable
β2 tendency: thiazole > oxazole > oxazoline (CSD survey + energy calculations)
Intermediate conformational space for peptidomimetic design
Context: order derived from Cambridge Structural Database analysis
conformational analysis peptidomimetic β-turn mimetic

Orthogonal Synthetic Compatibility via Boc Protection

The Boc-protected 2-amino group in 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid enables chemoselective coupling exclusively at the C-terminal carboxylic acid position. The unprotected 2-aminooxazole-4-carboxylic acid (CAS 944900-52-1) lacks this orthogonality; its free 2-amino group competes as a nucleophile during standard carbodiimide-mediated coupling reactions, leading to oligomerization and side-product formation . This necessitates additional protection/deprotection steps if the unprotected analog is procured, increasing synthesis time, cost, and reducing overall yield .

Boc chemoselectivity
Class-level
Boc-protected: C-terminal coupling enabled. Unprotected: competing 2-NH reactivity under carbodiimide conditions.
Pre-protected format streamlines multi-step synthesis
Context: standard EDC/HOBt or DCC/DMAP protocols
orthogonal protection solid-phase peptide synthesis building block

Regioisomeric Specificity: 4-Carboxylic Acid Essential for Bioactivity

The positioning of the carboxylic acid at the oxazole 4-position is critical for biological activity. In structure-activity relationship studies of E. coli methionine aminopeptidase (MetAP) inhibitors, 2-aryloxazol-4-ylcarboxylic acids demonstrated potent and selective inhibition of the Co(II) MetAP form with IC50 values in the micromolar range, whereas the regioisomeric 5-aryloxazol-2-ylcarboxylic acids were shown to be inefficient against all forms of EcMetAP under identical assay conditions [1]. This regioisomeric specificity confirms that the 4-carboxylic acid substitution pattern is essential for target engagement.

Regioisomeric specificity
Head-to-head
4-carboxylic acid: micromolar IC50 vs Co(II) MetAP; 5-carboxylic acid regioisomer: no measurable inhibition
4-COOH placement reported critical for enzyme target engagement
Context: E. coli MetAP enzymatic assay across Fe/Co/Mn forms
regioisomer MetAP inhibition structure-activity relationship

Lipophilicity: Oxazole vs. Thiazole

Experimental measurement of lipophilicity via chromatographic hydrophobicity index (log k'w) confirmed that oxazole-containing compounds possess significantly lower lipophilicity compared to their thiazole isosteres [1]. This reduction in lipophilicity correlates with improved aqueous solubility and potentially reduced non-specific protein binding and off-target effects in biological systems.

Lipophilicity
Head-to-head
Oxazole derivatives: lower log k'w vs matched thiazole (reversed-phase HPLC)
Lower lipophilicity may support developability profiling
Context: chromatographic hydrophobicity index measurement
lipophilicity chromatographic hydrophobicity index drug design

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid: Procurement & Applications


Antitubercular Drug Discovery with Solubility-Optimized Scaffolds

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid serves as the direct precursor to 2-aminooxazole derivatives with demonstrated antimycobacterial activity against M. tuberculosis (MICH37Ra = 3.13 µg/mL), including MDR strains [1]. The oxazole core provides approximately 100-fold greater water solubility (2 log units in log S scale) compared to thiazole isosteres, addressing a critical developability hurdle in TB drug discovery where poor aqueous solubility often limits formulation options and bioavailability [1]. Procurement of this pre-protected building block enables direct incorporation into N-oxazolylcarboxamide libraries for hit-to-lead optimization.

Peptidomimetic Synthesis with Conformational Restriction & Orthogonal Protection

For the construction of peptidomimetics incorporating oxazole-based amino acid surrogates, 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid provides the necessary orthogonal protection for solid-phase or solution-phase peptide synthesis [1]. The Boc-protected 2-amino group remains inert during C-terminal coupling reactions, enabling sequential deprotection and chain elongation without side reactions [2]. The oxazole ring confers a defined conformational profile intermediate between the excessively rigid thiazole and the flexible oxazoline, providing rational control over peptidomimetic backbone geometry [3].

MetAP Inhibitor Development Targeting 4-Carboxylic Acid Pharmacophore

In programs targeting methionine aminopeptidase (MetAP) or structurally related metalloenzymes, the oxazole-4-carboxylic acid substitution pattern is essential for inhibitory activity [1]. Structure-activity relationship studies demonstrate that 2-aryloxazol-4-ylcarboxylic acids exhibit potent and selective inhibition of Co(II) MetAP with micromolar IC50 values, whereas regioisomeric 5-aryloxazol-2-ylcarboxylic acids are completely inactive under identical conditions [1]. 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid provides the correctly positioned 4-carboxylic acid functionality required for target engagement.

Fragment-Based Library Synthesis of Heterocyclic Amino Acid Blocks

The compound serves as a versatile precursor for generating stereolibraries of conformationally restricted oxazole-containing amino acids, as demonstrated in the synthesis of pyrrolidinyl- and piperidinyloxazole-4-carboxylic acid derivatives via reaction with ethyl isocyanoacetate [1]. These natural product-inspired amino acids represent valuable building blocks for fragment-based screening libraries and peptidomimetic design, with the Boc group providing compatibility with subsequent diversification steps [1].

Application
Selection Property
Validation Focus
Antimicrobial screening library synthesis
Oxazole core with reported solubility advantage over thiazole
MIC and strain-panel endpoints
Peptidomimetic backbone construction
Orthogonal Boc protection and defined conformational profile
Coupling efficiency and deprotection sequence review
Metalloenzyme inhibitor studies (MetAP context)
4-carboxylic acid regioisomer for target engagement
Enzyme inhibition assay and regioisomer comparison
Fragment-based heterocyclic library design
Boc-protected oxazole amino acid as diversification precursor
Library purity and scaffold derivatization scope

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